Methyl 2-methoxy-5-sulfamoylbenzoate
Overview
Description
Methyl 2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol . It is also known by other names such as 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide and Methyl 5-(aminosulfonyl)-2-methoxybenzoate . This compound is a white to off-white crystalline powder with a melting point of 175-177°C . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like sulpiride .
Mechanism of Action
Target of Action
Methyl 2-methoxy-5-sulfamoylbenzoate is an important intermediate for the synthesis of Sulpiride , a widely used antipsychotic drug . Sulpiride primarily targets dopamine D2 and D3 receptors in the brain, which play crucial roles in motor activity, motivation, and the reward system .
Mode of Action
As an intermediate in the synthesis of Sulpiride, this compound contributes to the overall action of the final drug. Sulpiride, the final product, acts as a selective antagonist at dopamine D2 and D3 receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby modulating the neurotransmission of dopamine .
Biochemical Pathways
The blocking of dopamine D2 and D3 receptors by Sulpiride can affect multiple biochemical pathways in the brain. This includes the mesolimbic pathway , which is associated with the reward system and motivation, and the nigrostriatal pathway , which is involved in motor control . The modulation of these pathways can help alleviate symptoms of psychiatric disorders such as schizophrenia and depression .
Result of Action
The result of the action of this compound is ultimately seen in the effects of the final product, Sulpiride. By blocking dopamine D2 and D3 receptors, Sulpiride can help to balance dopamine neurotransmission in the brain . This can alleviate symptoms of psychiatric disorders such as schizophrenia and depression, including hallucinations, delusions, and mood disturbances .
Action Environment
The action of this compound, and subsequently Sulpiride, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract (which can affect drug absorption), the presence of other medications (which can lead to drug interactions), and individual patient factors such as age, liver function, and genetic makeup . These factors can influence the drug’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of many pharmaceutical compounds
Molecular Mechanism
It is likely involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, given its role in the synthesis of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-methoxy-5-sulfamoylbenzoate involves several steps:
Etherification: The phenol hydroxyl group of salicylic acid is methylated to form methyl salicylate.
Sulfonylation: The methyl salicylate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride derivative is treated with sodium amino sulfinate to form the sulfonamide group.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester
Industrial Production Methods: In industrial settings, the synthesis is optimized for high yield and purity. The process involves:
- Reacting 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate in the presence of a solvent and a catalyst at 45-60°C for 10-14 hours .
- After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove the catalyst and by-products.
- The filtrate is concentrated under reduced pressure to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Major Products:
Hydrolysis: Produces 2-methoxy-5-sulfamoylbenzoic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Methyl 2-methoxy-5-sulfamoylbenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly antipsychotic drugs like sulpiride.
Industry: In the production of specialty chemicals and as a reagent in organic synthesis
Comparison with Similar Compounds
- Methyl 5-(aminosulfonyl)-2-methoxybenzoate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
- 2-Methoxy-5-sulfamoylbenzoic acid
Comparison: Methyl 2-methoxy-5-sulfamoylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
methyl 2-methoxy-5-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDYDRQLKPGNNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057718 | |
Record name | Methyl 5-sulfamoyl-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33045-52-2 | |
Record name | Methyl 2-methoxy-5-sulfamoylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33045-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-sulfamoyl-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-sulfamoyl-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-sulphamoyl-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 5-SULFAMOYL-O-ANISATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8XVA6KYT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the proposed synthesis method for Methyl 2-methoxy-5-sulfamoylbenzoate compared to previous methods?
A1: The research article highlights several advantages of the proposed synthesis method for this compound []. Firstly, the process is shorter compared to previous methods. Secondly, it leads to a higher yield and better quality of the final product. Lastly, and importantly, this method avoids the generation of three waste products that could potentially harm the environment, making it a more environmentally friendly option suitable for large-scale industrial production.
Q2: Are there any specific analytical techniques mentioned in the paper used to characterize the synthesized this compound?
A2: While the paper focuses on the optimized synthesis method for this compound, it doesn't delve into specific analytical techniques used for its characterization []. Further research would be needed to determine what techniques, such as NMR spectroscopy, mass spectrometry, or infrared spectroscopy, were employed to confirm the identity and purity of the synthesized compound.
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